Cancer/testis antigen 1 (95-107)
Description
Overview of Cancer/Testis Antigens as a Class of Tumor-Associated Antigens
Cancer/Testis Antigens (CTAs) represent a unique category of proteins that have garnered considerable attention in cancer research. nih.govnih.gov They are classified as tumor-associated antigens, meaning they are present on tumor cells and can be recognized by the immune system. youtube.comyoutube.com
The defining feature of CTAs is their highly restricted expression pattern in healthy adult tissues. nih.govaacrjournals.org Under normal physiological conditions, the expression of CTAs is primarily confined to male germ cells in the testes, an immune-privileged site. nih.govaacrjournals.orgresearchgate.net Some CTAs are also found in the ovary and trophoblasts. nih.govresearchgate.net This restricted expression is crucial as it minimizes the risk of autoimmune responses against healthy tissues during CTA-targeted therapies. nih.gov The testis is considered an immune-privileged site, meaning the immune system's surveillance is limited, which prevents the recognition of these antigens as "self." nih.gov
In a stark contrast to their expression in normal tissues, CTAs are aberrantly re-expressed in various types of human cancers. nih.govnih.govaacrjournals.org This re-expression is often linked to epigenetic events, such as DNA hypomethylation, which can lead to the activation of otherwise silenced genes in cancer cells. nih.gov The expression of CTAs in tumors makes them attractive targets for cancer immunotherapy, as the immune system can be trained to recognize and attack these "foreign" antigens on cancer cells. patsnap.com This has led to the development of cancer vaccines and other immunotherapeutic strategies aimed at harnessing the patient's own immune system to fight the disease. nih.govresearchgate.net The presence of CTAs has been observed in a wide range of malignancies, including melanoma, lung cancer, bladder cancer, and breast cancer. nih.govnih.gov
The MAGE-A Gene Family: Genomic Organization and Classification
The Melanoma Antigen Gene (MAGE) family is a prominent group of genes, many of which encode for CTAs. nih.gov This family is extensive and has been the subject of significant research due to its association with cancer.
A significant portion of the MAGE genes, particularly the MAGE-A subfamily, is clustered on the X chromosome. nih.govaacrjournals.org These genes, often referred to as CT-X antigens, are characterized by having a large terminal exon that encodes the entire protein. nih.govaacrjournals.org The localization on the X chromosome has implications for their expression and regulation.
The MAGE gene family is broadly divided into two types based on their expression patterns. nih.govnih.gov Type I MAGEs, which include the MAGE-A, -B, and -C subfamilies, are considered classic CTAs with their expression restricted to the testis and various tumors. nih.gov In contrast, Type II MAGEs are expressed more broadly across different tissues. nih.gov The MAGE-A subfamily itself consists of several members (MAGE-A1, MAGE-A2, etc.) that share a conserved MAGE homology domain. nih.govwikipedia.org While they share structural similarities, individual MAGE-A proteins can have distinct functions and expression profiles in different cancers. nih.gov
Specific Focus on MAGE-A1 Protein and its Immunological Relevance
MAGE-A1 is one of the most well-studied members of the MAGE-A family and is considered a prototypical CTA. patsnap.comnih.gov Its expression is typically absent in normal tissues, with the exception of the testis, but is frequently detected in a variety of cancers. patsnap.combmj.com The aberrant expression of MAGE-A1 in tumor cells makes it a highly specific target for cancer immunotherapy. patsnap.combmj.com The protein can be processed within the cancer cell and presented on the cell surface by major histocompatibility complex (MHC) class I molecules. mdpi.com This presentation of MAGE-A1-derived peptides, such as the 95-107 fragment, allows for recognition by cytotoxic T lymphocytes (CTLs), which can then kill the cancer cells. patsnap.com The immunogenicity of MAGE-A1 and its restricted expression profile have made it a key target for the development of cancer vaccines and adoptive T-cell therapies. nih.govmdpi.com
General Expression Profile of MAGE-A1 in Normal Tissues and Malignancies
The expression of the MAGE-A1 protein in healthy adult tissues is strictly limited. Extensive analysis of over 70 different healthy tissue types has confirmed that MAGE-A1 expression is selectively found in the spermatogenic cells of the testis. nih.gov It is not detected in other normal somatic tissues, including various regions of the central nervous system. nih.gov
In stark contrast, MAGE-A1 is aberrantly expressed in a wide variety of malignant tumors. nih.govnih.gov This re-expression is often associated with advanced disease and a poor prognosis. unil.ch Significant MAGE-A1 expression has been identified in numerous cancer types, making it a broadly applicable target. High frequencies of expression are seen in non-small-cell lung cancer, various subtypes of breast cancer, gastrointestinal cancers, and urogenital cancers. nih.gov It is also found in malignant melanomas, head and neck carcinomas, urinary bladder cancers, and multiple myeloma. unil.chnih.gov The expression within tumors can sometimes be heterogeneous, with some cancer cells showing strong reactivity while others are negative. nih.govpnas.org This heterogeneity is a critical factor in the design of MAGE-A1 targeted therapies.
MAGE-A1 Expression in Various Malignancies
| Cancer Type | Reported Expression Frequency | Reference(s) |
|---|---|---|
| Non-Small Cell Lung Cancer | 49% | nih.gov |
| Breast Cancer | Substantial expression in various subtypes | nih.gov |
| Esophageal Carcinoma | 53% | nih.gov |
| Metastatic Melanoma | 46% | nih.gov |
| Head and Neck Tumors | 31% | nih.gov |
| Infiltrating Bladder Carcinoma | 32% | nih.gov |
| Multiple Myeloma | ~50% | fredhutch.org |
| Ovarian Cancer | Up to 50% | fredhutch.org |
Rationale for MAGE-A1 (95-107) as a Key Epitope for Immunological Research
In the field of cancer immunotherapy, the focus often narrows from a full antigen protein to specific small fragments, known as epitopes, that are presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) molecules (in humans, called Human Leukocyte Antigens or HLA). uu.nl These peptide epitopes are the direct targets for recognition by cytotoxic T lymphocytes (CTLs), the immune cells responsible for killing cancerous cells. nih.gov The rationale for selecting a specific peptide fragment like MAGE-A1 (95-107) for immunological research is based on its potential to be a naturally processed and presented epitope that can elicit a potent anti-tumor immune response.
However, a review of published scientific literature does not identify MAGE-A1 (95-107) as a recognized or widely studied T-cell epitope. Research has instead identified several other MAGE-A1 peptides that are presented by various HLA molecules. For instance, the peptide KVLEYVIKV, corresponding to amino acids 278-286 of the MAGE-A1 protein, has been identified as being presented by HLA-A*02:01 molecules. nih.govnih.govresearchgate.net Another well-documented MAGE-A1 epitope is EADPTGHSY, presented by HLA-A1. pnas.org
The general scientific process for identifying such key epitopes involves several steps. Researchers use a combination of predictive algorithms and mass spectrometry to analyze which peptides are naturally processed from the MAGE-A1 protein inside a cancer cell and loaded onto HLA molecules. nih.govresearchgate.net Once candidate peptides are identified, their ability to bind to specific HLA molecules with high affinity and stability is tested. nih.gov The most crucial step is to determine if these peptide-HLA complexes are immunogenic—that is, if they can be recognized by and activate CTLs. nih.govnih.gov This is often tested by stimulating T-cells from healthy donors or cancer patients with the synthetic peptide and observing whether this induces a specific cytotoxic response against tumor cells expressing MAGE-A1. nih.govnih.gov The ultimate goal is to find epitopes that are not only presented by cancer cells but are also capable of inducing a strong and specific T-cell attack, forming the basis for a peptide-based vaccine or engineered T-cell therapy. nih.govtscan.com While MAGE-A1 (95-107) itself is not a documented example, the principles of epitope discovery provide the rationale for why such specific fragments of tumor antigens are central to advancing cancer immunotherapy.
Properties
sequence |
PFATPMEAELARR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (95-107); NY-ESO-1 (95-107) |
Origin of Product |
United States |
Molecular Biology and Cellular Processing of Mage A1 and Its Derived Epitope 95 107
MAGE-A1 Gene Expression and Transcriptional Control
The expression of the Melanoma-associated antigen 1 (MAGE-A1) gene, a member of the cancer-testis antigen (CTA) family, is tightly regulated. In normal somatic tissues, the gene is typically silent, with its expression restricted to male germ cells in the testes. nih.govnih.gov However, in various types of tumors, MAGE-A1 becomes aberrantly re-expressed, making it a target for cancer immunotherapy. nih.gov This differential expression is primarily governed by a complex interplay of genetic and epigenetic mechanisms.
Promoter Region Analysis and Identification of Regulatory Elements in MAGE-A1 Gene
The MAGE-A1 gene possesses a promoter region rich in CpG dinucleotides. nih.gov Unlike many housekeeping gene promoters that are typically unmethylated, the MAGE-A1 promoter is methylated in all normal somatic tissues. nih.gov This methylation is a key factor in its silencing. The promoter's activity is largely driven by two adjacent regulatory elements, designated B and B', which contain identical but inverted sequences that serve as binding sites for ETS-type transcription factors. nih.gov The sequence for these binding sites is CCCGGATGT. nih.gov The transcriptional start site, crucial for the basal activity of the MAGE-A1 promoter, is located in the region between -30 and +30 base pairs. nih.gov For gene expression to be induced, this region, in addition to the Ets-1 binding sites, must be demethylated. nih.gov
Table 1: Key Regulatory Elements in the MAGE-A1 Promoter
| Element | Location Relative to Transcription Start Site | Sequence/Function |
| B and B' sites | -63 to -46 | Contain inverted binding sites (CCCGGATGT) for ETS-type transcription factors. nih.gov |
| Transcriptional Start Site Region | -30 to +30 | Essential for basal promoter activity and must be demethylated for expression. nih.gov |
| CpG Islands | Promoter Region | Rich in CpG dinucleotides, which are methylated in normal somatic tissues, leading to gene silencing. nih.gov |
Epigenetic Regulation: Role of DNA Demethylation and Histone Modifications in MAGE-A1 Expression
Epigenetic modifications are central to the control of MAGE-A1 expression. The primary mechanism for its repression in somatic tissues is DNA methylation. nih.gov The MAGE-A1 promoter is heavily methylated in non-expressing cells, which prevents the binding of transcription factors necessary for gene activation. nih.gov In tumor cells that express MAGE-A1, the promoter region is found to be significantly hypomethylated. nih.govcurehunter.com This demethylation is a prerequisite for gene expression. nih.gov
Histone modifications also play a crucial, albeit secondary, role. In expressing melanoma cells, MAGE-A1 DNA hypomethylation is correlated with increased histone H3 acetylation (H3ac). nih.gov Furthermore, tumor cells with high MAGE-A1 expression show an enrichment of activating histone marks like H3K4me2 and a decrease in repressive marks such as H3K9me2. nih.gov However, DNA methylation appears to be the dominant regulatory factor. Treatment of MAGE-A1-negative cells with a histone deacetylase (HDAC) inhibitor alone only leads to a transient and short-term activation of the gene without inducing DNA demethylation. nih.gov In contrast, depletion of DNA methyltransferase-1 (DNMT1) results in stable MAGE-A1 re-expression, accompanied by both DNA hypomethylation and a reversal of repressive histone marks. nih.gov This indicates that while histone deacetylation contributes to the silencing of MAGE-A genes, DNA methylation is the primary repressive mechanism.
Table 2: Epigenetic Modifications and MAGE-A1 Expression
| Epigenetic Modification | Effect on MAGE-A1 Expression | Associated Proteins/Enzymes |
| DNA Methylation | Repression (silencing) | DNA methyltransferase-1 (DNMT1) nih.gov |
| DNA Demethylation | Activation | Associated with BORIS activity nih.gov |
| Histone H3 Acetylation (H3ac) | Activation | Histone Acetyltransferases (HATs) |
| Histone Deacetylation | Repression | Histone Deacetylases (HDACs) nih.govnih.gov |
| Histone H3 Lysine (B10760008) 4 Dimethylation (H3K4me2) | Activation | Histone Methyltransferases nih.gov |
| Histone H3 Lysine 9 Dimethylation (H3K9me2) | Repression | Histone Methyltransferases nih.gov |
Role of Specific Transcription Factors and Co-regulators in MAGE-A1 Upregulation in Tumor Cells
Several transcription factors and co-regulators are implicated in the upregulation of MAGE-A1 in tumor cells. As mentioned, members of the Ets family of transcription factors are crucial for MAGE-A1 promoter activity through their interaction with the B and B' regulatory elements. nih.gov Sp1 is another transcription factor whose binding site is present in the MAGE-A1 promoter, and its access is blocked by DNA methylation. nih.gov
The cancer-testis gene BORIS (Brother of the Regulator of Imprinted Sites) has been shown to activate and demethylate the MAGE-A1 promoter. nih.gov Interestingly, Sp1 appears to have an opposing effect, partially repressing the BORIS-mediated activation of the MAGE-A1 promoter. nih.gov This suggests a competitive mechanism between BORIS and Sp1 in regulating MAGE-A1 expression. nih.gov
MAGE-A1 itself can act as a transcriptional repressor. It has been shown to interact with the ski interacting protein (SKIP), a transcriptional regulator, and recruit histone deacetylase 1 (HDAC1). nih.govscispace.com This complex can inhibit the Notch1 signaling pathway, which is involved in cell fate decisions. scispace.com
MAGE-A1 Protein Synthesis and Intracellular Dynamics
Following the transcriptional activation of the MAGE-A1 gene, the resulting mRNA is translated into the MAGE-A1 protein. The dynamics of this protein within the cell, including its location and modifications, are critical to its function.
Subcellular Localization and Functional Compartmentalization of MAGE-A1 Protein
Studies have consistently localized the MAGE-A1 protein to the cytoplasm of cells. proteinatlas.orgnih.gov Subcellular fractionation of melanoma cells revealed that the immunoreactive MAGE-A1 protein, a polypeptide of approximately 42 kDa, is recovered in the cytosolic fraction. nih.gov This cytosolic localization has been confirmed by immunofluorescence microscopy. nih.gov While primarily cytosolic, some evidence also suggests potential localization to the nucleus and plasma membrane. wikipedia.org This compartmentalization is significant as it dictates the protein's potential interaction partners and its role in cellular processes. For instance, its presence in the cytoplasm allows it to interact with various signaling molecules and E3 ubiquitin ligases, thereby influencing cellular pathways. nih.gov
Post-Translational Modifications of MAGE-A1 Influencing its Function and Stability
Post-translational modifications (PTMs) are crucial for regulating the function, stability, and interactions of proteins. While specific PTMs of the MAGE-A1 protein itself are not extensively detailed in the provided context, the broader MAGE family of proteins is known to be subject to modifications that influence their activity. For example, MAGE-A11's interaction with the androgen receptor is stabilized by phosphorylation and ubiquitination. researchgate.net
More generally, PTMs such as phosphorylation, acetylation, methylation, and ubiquitination play a vital role in determining protein stability and function. nih.govabcam.comresearchgate.netmdpi.com These modifications can alter a protein's conformation, create or block binding sites for other proteins, and signal for its degradation. nih.gov For instance, acetylation can compete with ubiquitination on the same lysine residue, thereby stabilizing the protein. nih.gov Given that MAGE-A1 functions as a transcriptional repressor by recruiting HDAC1, it is plausible that its own activity and stability are regulated by such PTMs, although further research is needed to elucidate the specific modifications of MAGE-A1 and their functional consequences.
Molecular and Cellular Processing of a Key Tumor Antigen
The melanoma-associated antigen 1 (MAGE-A1), and specifically its peptide fragment spanning amino acids 95-107, represents a significant target in cancer immunotherapy. The journey of this peptide from a full-length intracellular protein to its presentation on the cell surface, where it can be recognized by the immune system, is a multi-step process involving several key cellular players.
The Pathway to Presentation: Generating the MAGE-A1 (95-107) Epitope
The presentation of the MAGE-A1 (95-107) epitope on the cell surface is a complex process that begins with the degradation of the MAGE-A1 protein and culminates in the peptide's association with Major Histocompatibility Complex (MHC) class I molecules.
Proteasomal Degradation: The First Cut
The initial step in generating the MAGE-A1 (95-107) peptide is the breakdown of the full-length MAGE-A1 protein. This is primarily carried out by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. bmj.comnih.gov The proteasome cleaves the MAGE-A1 protein into smaller peptide fragments of varying lengths. bmj.comnih.gov The efficiency and specificity of this cleavage can be influenced by the type of proteasome present in the cell. For instance, the immunoproteasome, which is often upregulated in response to inflammatory signals like interferon-gamma (IFN-γ), can alter the cleavage pattern and potentially enhance the production of certain epitopes. nih.govpsu.edu MAGE-A1 itself has been implicated in regulating protein degradation processes, including its interaction with RING-finger proteins that can function as E3 ubiquitin-ligases, marking proteins for proteasomal degradation. nih.govresearchgate.net
TAP Transporter: A Gateway to the Endoplasmic Reticulum
Once generated in the cytoplasm, the MAGE-A1-derived peptides must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. This crucial transport step is mediated by the Transporter Associated with Antigen Processing (TAP). nih.govnih.gov TAP is a heterodimeric protein complex, composed of TAP1 and TAP2 subunits, that forms a channel across the ER membrane. nih.govwikipedia.org It selectively transports peptides from the cytosol into the ER lumen in an ATP-dependent manner. nih.gov The affinity of a peptide for TAP is influenced by its length and amino acid sequence, with a preference for peptides that are typically 8-16 amino acids long. nih.gov
MHC Class I Loading: The Final Assembly
Inside the ER, the transported MAGE-A1 peptides encounter the MHC class I peptide-loading complex (PLC). This large, multi-protein complex includes the MHC class I heavy chain, β2-microglobulin, and several chaperone proteins such as calreticulin, ERp57, and tapasin. wikipedia.orgnih.gov Tapasin plays a critical role by bridging the TAP transporter with the MHC class I molecule, facilitating the efficient capture of peptides. nih.gov It also acts as a "peptide editor," ensuring that only high-affinity peptides, like MAGE-A1 (95-107), are stably loaded onto the MHC class I molecule. nih.gov Once a stable peptide-MHC complex is formed, it is released from the PLC and transported to the cell surface for presentation to CD8+ T cells. bmj.comnih.gov
A Closer Look: Structural Characteristics of the MAGE-A1 (95-107) Epitope
The ability of the MAGE-A1 (95-107) peptide to elicit an immune response is intrinsically linked to its specific amino acid sequence and how it interacts with the MHC class I molecule.
The Blueprint: Amino Acid Sequence and Conformation
The specific amino acid sequence of the MAGE-A1 (95-107) epitope is crucial for its recognition and binding. While the precise 13-amino acid sequence is a key determinant, its conformation when bound to the MHC molecule is also critical. The peptide adopts a specific three-dimensional shape within the binding groove of the MHC molecule, with certain amino acid side chains, known as anchor residues, fitting into specific pockets within the groove. This interaction stabilizes the peptide-MHC complex.
Virtual Insights: Modeling the MHC-Peptide Interaction
Immunological Characterization and T Cell Responses to Mage A1 95 107 Epitope
MHC Class I Restriction and Binding Affinity of MAGE-A1 (95-107)
The presentation of the MAGE-A1 (95-107) epitope to T cells is contingent on its binding to specific MHC class I molecules. This interaction is highly specific and is a critical determinant of the subsequent immune response.
Specific HLA Allele Restriction (e.g., HLA-A*01) of the MAGE-A1 (95-107) Epitope
The MAGE-A1 (95-107) epitope, with the amino acid sequence EADPTGHSY, is presented to the immune system by the specific Human Leukocyte Antigen (HLA) allele, HLA-A0101. nih.govjpt.com HLA molecules are the human version of MHC and are responsible for displaying peptide fragments of proteins from within the cell to T cells. nih.govbmj.com The highly polymorphic nature of HLA genes means that different individuals have different HLA alleles, each with the ability to bind a unique set of peptides. bmj.com The restriction of the MAGE-A1 (95-107) epitope to the HLA-A01 allele is a key factor in its immunogenicity and its potential as a target for cancer therapies. tscan.comgoogle.com This specificity ensures that T-cell responses are directed towards cells presenting this particular peptide-HLA combination, which in the case of MAGE-A1, are primarily tumor cells. researchgate.net Research has shown that T-cell responses to MAGE-A1 are more frequently observed in individuals carrying the HLA-A02:01 and HLA-A24:02 alleles, suggesting that different MAGE-A1 epitopes may be presented by various HLA molecules. nih.gov
Quantitative Assessment of MAGE-A1 (95-107) Binding to Specific HLA Alleles
Influence of Peptide Flanking Regions and Anchor Residues on MHC Class I Presentation
The binding of a peptide to an MHC class I molecule is determined by specific "anchor" residues within the peptide that fit into corresponding pockets in the MHC binding groove. nih.gov For HLA-A*0101, nonapeptides with anchor residues Asp or Glu at certain positions are preferentially bound. nih.gov In the case of the MAGE-A1 (95-107) peptide (EADPTGHSY), the residues pGlu1, pAla2, pAsp3, pHis7, and pPhe9 are accommodated in the A, B, D, E, and F pockets of the HLA-A1 binding groove, respectively. nih.gov Unlike MHC class II molecules where peptide flanking regions that extend beyond the binding groove can significantly influence T-cell recognition, the closed-ended nature of the MHC class I binding groove restricts the peptide length to typically 8-13 amino acids, minimizing the role of flanking regions. frontiersin.org The precise fit of these anchor residues is critical for the stable presentation of the MAGE-A1 (95-107) epitope on the cell surface for subsequent T-cell recognition. nih.gov
CD8+ Cytotoxic T Lymphocyte (CTL) Recognition of MAGE-A1 (95-107)
Once the MAGE-A1 (95-107) epitope is presented by HLA-A*01 molecules on the surface of tumor cells, it can be recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition is mediated by the T-cell receptor (TCR) and is the initial step in the elimination of cancer cells.
Characterization of MAGE-A1 (95-107)-Specific TCR Repertoire
The TCR repertoire specific for the MAGE-A1 (95-107) epitope is diverse. tscan.com Studies have identified numerous TCRs that can recognize this specific peptide-HLA complex. tscan.com For instance, one screening platform identified 1181 TCRs specific for the MAGE-A1 A*01:01 epitope. tscan.com The identification and characterization of these TCRs are crucial for the development of TCR-engineered T-cell therapies, a promising approach in cancer treatment. researchgate.net These therapies involve isolating a patient's T cells and genetically modifying them to express a TCR with high affinity for a specific tumor antigen like MAGE-A1. d-nb.info The goal is to generate a large population of T cells that can effectively target and destroy cancer cells. google.com
Functional Avidity and Effector Mechanisms of MAGE-A1 (95-107)-Specific CTLs
Interactive Data Table: MAGE-A1 Epitopes and HLA Restriction
| Peptide Sequence | Amino Acid Position | Presenting HLA Allele |
| EADPTGHSY | 95-107 | HLA-A0101 |
| KVLEYVIKV | 278-286 | HLA-A02:01 |
| EVDPIGHLY | Not specified | HLA-A*01 |
This table summarizes known MAGE-A1 epitopes and their corresponding HLA restrictions based on the provided search results. tscan.comnih.govnih.gov
Role of Co-stimulatory and Co-inhibitory Molecules in Priming and Activation of MAGE-A1 (95-107)-Specific T Cells
The priming and activation of T cells specific for the MAGE-A1 (95-107) epitope are critically regulated by a balance between co-stimulatory and co-inhibitory signals. These signals, delivered by molecules on the surface of antigen-presenting cells (APCs) and T cells, determine the functional outcome of T-cell receptor (TCR) engagement with the peptide-MHC complex. nih.gov
Co-stimulatory Molecules:
Full T cell activation requires not only the primary signal from the TCR recognizing the MAGE-A1 epitope but also a second, co-stimulatory signal. mdpi.com The classic co-stimulatory pathway involves the interaction of CD28 on T cells with its ligands, B7-1 (CD80) and B7-2 (CD86), on APCs. nih.govmdpi.com This interaction is crucial for initiating a robust immune response, leading to T cell proliferation, cytokine production, and survival. wjgnet.com Other important co-stimulatory molecules belong to the Tumor Necrosis Factor receptor (TNFR) superfamily, including CD27, CD40, OX40 (CD134), and 4-1BB (CD137). mdpi.com These molecules and their respective ligands play significant roles in enhancing T-cell activation and promoting the development of effector and memory T cells. mdpi.com For instance, high levels of CD28 co-stimulation can promote the development of effector T cells. nih.gov
Co-inhibitory Molecules:
Conversely, co-inhibitory molecules act as crucial checkpoints to prevent excessive immune responses and maintain self-tolerance. Key inhibitory receptors include Cytotoxic T-Lymphocyte Associated Protein 4 (CTLA-4, CD152) and Programmed Cell Death Protein 1 (PD-1, CD279). mdpi.com CTLA-4, which also binds to B7-1 and B7-2 but with higher affinity than CD28, antagonizes CD28 signaling, thereby inhibiting T cell proliferation and IL-2 production. nih.govnih.gov PD-1, upon binding to its ligands PD-L1 or PD-L2, suppresses the effector functions of tumor-specific T cells. frontiersin.org The expression of these inhibitory receptors can be upregulated on T cells following activation, contributing to the contraction phase of the immune response.
The dynamic interplay between these opposing signals within the tumor microenvironment significantly influences the fate of MAGE-A1 (95-107)-specific T cells. An imbalance favoring co-inhibitory signals can lead to T cell dysfunction, a state known as anergy or exhaustion.
Mechanisms of T-Cell Tolerance and Anergy towards MAGE-A1 (95-107) in Cancer Contexts
The immune system has evolved mechanisms to prevent responses against self-antigens, a phenomenon known as immunological tolerance. nih.gov Since Cancer/Testis Antigens (CTAs) like MAGE-A1 are considered self-antigens, albeit with restricted expression, T cells specific for epitopes such as MAGE-A1 (95-107) are subject to these tolerance mechanisms.
Central and Peripheral Tolerance Mechanisms for CTA-Derived Epitopes
Central Tolerance: This process occurs in the primary lymphoid organs, the thymus for T cells and the bone marrow for B cells. nih.govimmunostudies.com In the thymus, developing T cells (thymocytes) that strongly recognize self-antigens presented by medullary thymic epithelial cells (mTECs) are eliminated through a process called negative selection. nih.govresearchgate.net The autoimmune regulator (AIRE) protein plays a crucial role by promoting the expression of a wide range of tissue-specific antigens in mTECs, facilitating the deletion of self-reactive T cells. immunostudies.com However, central tolerance is not always complete, as not all self-antigens, including some CTAs, may be expressed in the thymus. nih.gov This allows some MAGE-A1-specific T cells to escape into the periphery.
Peripheral Tolerance: This second layer of control operates on mature T cells in the peripheral tissues and lymph nodes. nih.govimmunopaedia.org.za It is essential for inactivating T cells that may have escaped central tolerance and for preventing responses to self-antigens not encountered in the thymus. nih.gov Key mechanisms of peripheral tolerance include:
Anergy: A state of T cell unresponsiveness induced by TCR stimulation in the absence of adequate co-stimulation. immunopaedia.org.zanih.gov
Deletion: The elimination of self-reactive T cells through apoptosis. nih.gov
Suppression by Regulatory T cells (Tregs): Tregs are a specialized subset of T cells that actively suppress the activation and function of other immune cells, including self-reactive T cells. immunopaedia.org.za
Factors Contributing to T-Cell Anergy or Exhaustion in MAGE-A1 (95-107)-Specific T Cells within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and often immunosuppressive milieu that can drive MAGE-A1 (95-107)-specific T cells into a state of dysfunction, characterized by anergy or exhaustion. nih.govnih.gov
T-Cell Anergy: Anergic T cells are alive but unresponsive to further antigenic stimulation. frontiersin.org This state is often induced when T cells receive a signal through their TCR without sufficient co-stimulatory signals from molecules like CD28. frontiersin.orgnih.gov Within the TME, factors contributing to anergy include:
Suboptimal Co-stimulation: Tumor cells and some APCs in the TME may lack or have low expression of co-stimulatory molecules like B7-1 and B7-2. nih.gov
High Co-inhibitory Signaling: The upregulation of inhibitory receptors such as CTLA-4 and PD-1 on T cells, and their ligands on tumor cells or other immune cells, can deliver strong negative signals that promote anergy. frontiersin.orgnih.gov
T-Cell Exhaustion: This is a state of progressive loss of effector function that occurs during chronic antigen exposure, such as in the context of cancer. nih.gov Exhausted T cells are characterized by:
Upregulation of Multiple Inhibitory Receptors: Besides PD-1 and CTLA-4, exhausted T cells often co-express other inhibitory receptors like TIM-3, LAG-3, and 2B4. nih.gov
Impaired Cytokine Production: There is a hierarchical loss of cytokine production, with IL-2 production being lost first, followed by TNF-α and then IFN-γ. frontiersin.org
Reduced Proliferative Capacity: Exhausted T cells have a diminished ability to proliferate upon antigen re-encounter. frontiersin.org
The TME actively promotes T cell exhaustion through the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), as well as the secretion of immunosuppressive cytokines such as TGF-β and IL-10. nih.govnih.gov
Interactive Data Table: Factors in T-Cell Dysfunction
| Factor | Mechanism | Consequence for MAGE-A1 (95-107)-Specific T Cells |
| Low Co-stimulation | Insufficient CD28 signaling during TCR engagement. | Anergy (unresponsiveness) |
| High PD-1/PD-L1 Signaling | Engagement of PD-1 on T cells by PD-L1 on tumor cells. | Exhaustion, reduced cytokine production, impaired cytotoxicity. |
| High CTLA-4 Signaling | CTLA-4 outcompetes CD28 for B7 ligand binding. | Inhibition of T cell activation and proliferation. |
| Regulatory T cells (Tregs) | Secretion of IL-10 and TGF-β, direct cell contact. | Suppression of effector T cell function. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Production of reactive oxygen species (ROS) and arginase. | Inhibition of T cell proliferation and function. |
Role of Antigen Presenting Cells (APCs) in MAGE-A1 (95-107) Presentation
Antigen-presenting cells (APCs) are essential for initiating T-cell mediated immune responses by processing and presenting antigens to T cells. longdom.org Professional APCs, which include dendritic cells (DCs), macrophages, and B cells, are uniquely equipped to activate naive T cells. longdom.org
Dendritic Cell Subsets Involved in MAGE-A1 (95-107) Processing and Cross-Presentation
Dendritic cells (DCs) are the most potent APCs for priming naive T cells. bmj.com Different subsets of DCs exist, each with specialized functions. The presentation of the MAGE-A1 (95-107) epitope, which is derived from an endogenous tumor protein, to CD8+ T cells can occur through two main pathways:
Direct Presentation: Tumor cells expressing MAGE-A1 can directly present the processed epitope on their MHC class I molecules to be recognized by CD8+ T cells.
Cross-Presentation: This is a critical process where DCs acquire exogenous antigens (e.g., from dying tumor cells), process them, and present the resulting peptides on their MHC class I molecules to activate naive CD8+ T cells. nih.govprinsesmaximacentrum.nl This is particularly important for initiating an anti-tumor immune response.
Several DC subsets have been implicated in cross-presentation, although the specific roles can vary depending on the tissue and inflammatory context. prinsesmaximacentrum.nl
Conventional DC1 (cDC1): In both mice and humans, the cDC1 subset is generally considered to be highly efficient at cross-presentation. frontiersin.org Human cDC1s are characterized by the expression of BDCA-3 (CD141) and the chemokine receptor XCR1. frontiersin.orgresearchgate.net
Conventional DC2 (cDC2): While primarily associated with MHC class II presentation to CD4+ T cells, some studies suggest that human cDC2s (characterized by BDCA-1 or CD1c expression) can also cross-present certain forms of antigens. nih.govresearchgate.net
Plasmacytoid DCs (pDCs): Although their primary role is the production of type I interferons, some evidence suggests that pDCs can also cross-present antigens under certain conditions. nih.gov
The ability of these DC subsets to take up tumor antigens, process them through either the proteasome-dependent or -independent pathway, and load the MAGE-A1 (95-107) peptide onto MHC class I molecules is fundamental for the induction of a potent cytotoxic T lymphocyte (CTL) response against MAGE-A1-expressing tumors. nih.govnih.gov
Interactive Data Table: Dendritic Cell Subsets in Antigen Presentation
| DC Subset | Key Markers (Human) | Primary Function | Role in MAGE-A1 (95-107) Presentation |
| cDC1 | BDCA-3 (CD141), XCR1 | Cross-presentation of exogenous antigens to CD8+ T cells. | Key for initiating CTL responses against MAGE-A1. |
| cDC2 | BDCA-1 (CD1c) | Presentation of exogenous antigens to CD4+ T cells via MHC class II. | May contribute to cross-presentation under specific conditions. |
| pDC | BDCA-2, BDCA-4 | Production of type I interferons. | Potential for cross-presentation, but less efficient than cDC1s. |
Optimization of APC Loading Strategies for MAGE-A1 (95-107) Research
In vitro and preclinical studies investigating T cell responses to MAGE-A1 (95-107) often rely on loading APCs with the synthetic peptide. Optimizing this loading process is crucial for effectively stimulating and detecting MAGE-A1-specific T cells.
One common approach involves using an artificial APC (aAPC) system. nih.gov For example, T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have empty MHC class I molecules on their surface, can be easily loaded with exogenous peptides like MAGE-A1 (95-107). nih.gov These peptide-loaded T2 cells can then be co-cultured with CD8+ T cells to assess T cell activation and expansion. nih.gov
Another strategy involves the use of autologous or allogeneic DCs. These can be generated in vitro from monocytes and then pulsed with the MAGE-A1 (95-107) peptide. The efficiency of peptide loading can be influenced by factors such as peptide concentration, incubation time, and the maturation state of the DCs.
For research aiming to enhance the avidity of TCRs specific for MAGE-A1, sophisticated in vitro evolution systems have been developed. These systems may utilize engineered cell lines that express the MAGE-A1 peptide-MHC complex, allowing for the selection of T cells with improved recognition capabilities. d-nb.inforesearchgate.net The optimization of these APC-based platforms is essential for advancing our understanding of MAGE-A1-specific T cell responses and for the development of effective immunotherapies.
Role of Mage A1 95 107 in Tumor Immunosubversion and Research on Anti Tumor Immunity
Mechanisms of Immune Evasion Involving MAGE-A1 (95-107) Antigen Presentation
Secretion of Immunosuppressive Factors by MAGE-A1+ Tumor Cells Affecting T-Cell Function
Tumor cells, including those expressing Melanoma-associated antigen-A1 (MAGE-A1), can create a hostile microenvironment that suppresses the immune system's ability to attack cancer. nih.govnih.gov This is achieved in part through the secretion of various immunosuppressive factors that directly impair the function of T-cells, which are crucial for anti-tumor immunity. nih.gov While the direct secretion of specific immunosuppressive factors solely by MAGE-A1 positive cells is an area of ongoing research, the broader tumor microenvironment in which these cells reside is known to be rich in such inhibitory molecules.
Tumors can release a variety of biologically active agents, including cytokines and growth factors, that have suppressive effects on the immune system. nih.gov One such key factor is Transforming Growth Factor-beta (TGF-β), a cytokine that inhibits the activation, proliferation, and differentiation of T-cells. nih.gov Studies have shown that tumors engineered to produce TGF-β can more easily evade the immune system. nih.gov
Another important cytokine found in the tumor microenvironment is Interleukin-10 (IL-10). nih.gov While traditionally considered immunosuppressive, recent research suggests that IL-10 can sometimes have immunostimulatory effects, highlighting the complexity of its role. nih.gov
Furthermore, the metabolic activity of tumor cells can create an unfavorable environment for T-cell function. nih.gov This includes the depletion of essential nutrients and the production of metabolic byproducts that inhibit T-cell activity. nih.gov Tumor cells can also upregulate molecules on their surface that prevent T-cells from infiltrating the tumor and can even induce T-cell apoptosis (programmed cell death). nih.gov The collective effect of these secreted factors and cellular interactions is a significant barrier to effective anti-tumor T-cell responses. nih.gov
Research on MAGE-A1 (95-107) as a Prognostic Research Marker
The expression of MAGE-A1 has been investigated as a potential marker to predict the course and outcome of various cancers.
Association of MAGE-A1 Expression Levels with Research-Identified Prognostic Indicators in Specific Cancers
In specific cancers, the prognostic significance of MAGE-A1 expression has been further detailed:
Epithelial Ovarian Cancer: In epithelial ovarian cancer, the expression of MAGE-A1 has been associated with poor progression-free survival. semanticscholar.org
Multiple Myeloma: MAGE-A1 expression has been described in multiple myeloma and was associated with poor prognosis in one study. haematologica.org It has also been linked to extramedullary disease, a more aggressive form of myeloma. haematologica.org
Other Cancers: High expression of MAGE-A genes is also associated with a malignant phenotype in bladder cancer, melanoma, and oral cancer. nih.gov
It is important to note that the methods for detecting MAGE-A1 expression, such as RT-PCR and immunohistochemistry, can yield varying results, and the heterogeneity of MAGE-A1 expression within a single tumor can be significant. frontiersin.org
Table 1: Association of MAGE-A1 Expression with Prognosis in Different Cancers
| Cancer Type | Association of High MAGE-A1 Expression with Prognosis | Reference |
| Neuroblastoma | Good | nih.gov |
| Lung Cancer | Poor | nih.govelsevierpure.comwaocp.org |
| Gastrointestinal Cancer | Poor | nih.gov |
| Breast Cancer | Poor | nih.gov |
| Ovarian Cancer | Poor | nih.govsemanticscholar.org |
| Bladder Cancer | Poor | nih.gov |
| Melanoma | Poor | nih.gov |
| Oral Cancer | Poor | nih.gov |
| Multiple Myeloma | Poor | haematologica.org |
Immunological Correlates of MAGE-A1 (95-107)-Specific T-Cell Responses and Research Outcomes
Research is ongoing to understand how T-cell responses specifically targeting the MAGE-A1 (95-107) peptide correlate with patient outcomes. A clinical trial is currently investigating the effects of genetically engineered T-cells that recognize MAGE-A1 in combination with an immune checkpoint inhibitor, atezolizumab, in patients with metastatic triple-negative breast cancer, urothelial cancer, or non-small cell lung cancer. clinicaltrials.gov This study aims to determine the safety and efficacy of this approach, which will provide valuable data on the clinical relevance of MAGE-A1 (95-107)-specific T-cell responses. clinicaltrials.gov
Preclinical Studies Investigating MAGE-A1 (95-107) in Immune Intervention Strategies
The tumor-specific expression of MAGE-A1 makes it an attractive target for various cancer immunotherapy strategies, which have been explored in preclinical research.
Development and Evaluation of Peptide-Based Research Vaccines Targeting MAGE-A1 (95-107) in Preclinical Models
Peptide-based vaccines are a form of immunotherapy that uses short fragments of proteins, or peptides, to stimulate an immune response against cancer cells. nih.gov The MAGE-A1 (95-107) peptide has been a focus of such research. The first peptide-based cancer vaccines developed in the 1990s targeted a MAGE-1-derived peptide. nih.gov
Preclinical studies have explored various strategies to enhance the effectiveness of MAGE-A1 peptide vaccines. One approach involves combining the peptide with adjuvants, which are substances that boost the immune response. amegroups.org For instance, Iscomatrix, an adjuvant known to enhance the activity of cytotoxic CD8+ T lymphocytes, has been tested in conjunction with MAGE-A based vaccines. amegroups.org
Another strategy involves using tumor cell lysates, which contain a mixture of tumor antigens including MAGE-A1, to develop vaccines. amegroups.org Preclinical evidence also supports combining peptide vaccines with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, to improve their anti-tumor effects. amegroups.org
Adoptive T-Cell Transfer Research Strategies Utilizing MAGE-A1 (95-107)-Specific T Cells in Murine Models and in vitro systems
Adoptive T-cell transfer (ACT) is a powerful immunotherapy that involves isolating, expanding, and then reinfusing a patient's own T-cells that have anti-tumor activity. nih.gov A key strategy in ACT is to genetically engineer T-cells to express T-cell receptors (TCRs) that specifically recognize tumor antigens like MAGE-A1. nih.gov
Preclinical research has demonstrated the potential of this approach. In early studies, cytotoxic T lymphocytes (CTLs) targeting MAGE-A1 were generated by stimulating peripheral blood lymphocytes from melanoma patients with their own tumor cells. mdpi.com More advanced techniques involve isolating the genes for MAGE-A1-specific TCRs and inserting them into a patient's T-cells, creating a large population of tumor-targeting T-cells. nih.gov
In vitro studies have shown that T-cells engineered with high-affinity MAGE-A1-specific TCRs can effectively recognize and kill cancer cell lines derived from various tumors, even those with low levels of MAGE-A1 expression. t-knife.com
In murine models, ACT with MAGE-A1 specific TCR-T cells has shown promising anti-tumor activity. For example, in a mouse model where tumors expressed both MAGE-A1 and the appropriate human leukocyte antigen (HLA), treatment with MAGE-A1 TCR-T cells led to tumor control. t-knife.com Furthermore, preclinical studies have investigated multiplexed TCR-T cell therapies targeting both MAGE-A1 and another tumor antigen, PRAME. tscan.com In a xenograft mouse model with tumors expressing either MAGE-A1 or PRAME, the combination therapy resulted in longer-lasting tumor control compared to single-target treatments, suggesting this approach could overcome tumor antigen heterogeneity. tscan.com
Table 2: Preclinical Immune Intervention Strategies Targeting MAGE-A1 (95-107)
| Strategy | Approach | Key Findings in Preclinical Models | Reference |
| Peptide-Based Vaccines | Use of MAGE-A1 (95-107) peptide with adjuvants | Enhanced cytotoxic T-cell activity | amegroups.org |
| Combination with PD-1/PD-L1 inhibitors | Increased progression-free survival in mouse models | amegroups.org | |
| Adoptive T-Cell Transfer | Engineering T-cells with MAGE-A1-specific TCRs | Effective killing of various cancer cell lines in vitro | t-knife.com |
| Tumor control in murine models | t-knife.com | ||
| Multiplexed TCR-T cells (MAGE-A1 and PRAME) | Longer-lasting tumor control in xenograft mouse models compared to single-target therapy | tscan.com |
Combination Research Approaches with Immunomodulatory Agents and MAGE-A1 (95-107) Targeting in In Vitro/In Vivo Models
The targeting of cancer/testis antigens (CTAs), such as Melanoma-associated antigen 1 (MAGE-A1), represents a promising avenue in cancer immunotherapy due to their tumor-specific expression. bmj.comnih.gov Research has increasingly focused on combining MAGE-A1-directed therapies, particularly those using specific peptide epitopes like MAGE-A1(96-104), with various immunomodulatory agents to enhance the potency and durability of the anti-tumor immune response. These combination strategies, explored in both in vitro and in vivo models, aim to overcome tumor-induced immunosuppression and improve clinical efficacy.
Peptide Vaccines with Adjuvants and Cytokines
A significant approach in enhancing the immunogenicity of MAGE-A1 peptides is their co-administration with powerful adjuvants and cytokines. These agents help to stimulate a more robust and targeted T-cell response.
One area of investigation involves multipeptide vaccines. In a study involving patients with melanoma, a vaccine containing twelve peptides, including the MAGE-A1(96-104) epitope, was combined with the immunomodulatory agents Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Montanide ISA-51 adjuvant. nih.govresearchgate.net The administration of this combination led to the successful induction of IFN-γ-secreting T cells responsive to the peptide. nih.govresearchgate.net Most notably, the cytotoxic T lymphocytes (CTLs) generated were capable of lysing tumor cells that expressed the MAGE-A1 protein, demonstrating a functionally effective anti-tumor response in vitro. nih.govresearchgate.net
Table 1: In Vivo/Ex Vivo Findings for MAGE-A1(96-104) Peptide Vaccine Combination
| Model/Study Population | Combination Agents | Key Findings | Reference |
| Melanoma Patients | MAGE-A1(96-104) Peptide + GM-CSF + Montanide ISA-51 | Detected T cells secreting IFN-γ in response to the peptide. | nih.gov |
| Melanoma Patients | MAGE-A1(96-104) Peptide + GM-CSF + Montanide ISA-51 | Generated CTLs capable of lysing MAGE-A1 expressing tumor cell lines. | nih.govresearchgate.net |
Fusion Proteins and Epigenetic Modulators
Further innovative strategies involve genetically fusing MAGE-A1 to immunomodulatory proteins or using drugs that alter the tumor microenvironment to be more susceptible to immune attack.
In a preclinical in vivo model, a recombinant fusion protein of Mage-a1 (the murine homolog) and Heat shock protein 70 (Hsp70) was developed. nih.gov Hsp70 is known to act as a natural adjuvant, promoting antigen presentation. nih.gov Immunization of mice with this Mage-a1-Hsp70 fusion protein elicited significantly higher Mage-a1-specific antibody titers and increased the frequency of IFN-γ-producing cells compared to immunization with the Mage-a1 protein alone or a simple mixture of Mage-a1 and Hsp70. nih.gov This enhanced cellular and humoral response translated into potent in vivo anti-tumor immunity against tumors expressing Mage-a1. nih.gov
Another approach combines MAGE-A1 targeting with epigenetic modulators. The expression of MAGE-A antigens is often controlled by DNA methylation. Research has shown that treatment with demethylating agents, such as 5-aza-2'-deoxycytidine, can induce or upregulate the expression of MAGE-A antigens in cancer cells. nih.gov This suggests a powerful combination where chemotherapy can render tumor cells more visible to the immune system, setting the stage for a more effective MAGE-A1-specific vaccination or T-cell therapy. nih.gov
Table 2: In Vivo Research on Mage-a1 Fusion Protein
| Model Organism | Combination Strategy | Key Findings | Reference |
| C57BL/6 Mice | Mage-a1-Hsp70 Fusion Protein Vaccine | Elicited significantly higher Mage-a1-specific antibody titers. | nih.gov |
| C57BL/6 Mice | Mage-a1-Hsp70 Fusion Protein Vaccine | Increased frequency of IFN-γ-producing cells and enhanced CTL activity. | nih.gov |
| C57BL/6 Mice | Mage-a1-Hsp70 Fusion Protein Vaccine | Conferred protection against challenge with Mage-a1-expressing tumor cells. | nih.gov |
Combinations with Checkpoint Inhibitors and Other Adjuvants
Building on the success of immune checkpoint inhibitors, studies have explored combining them with MAGE-A-targeted vaccines. For instance, a dendritic cell (DC) vaccine using MAGE-A3 mRNA was combined with ipilimumab, an anti-CTLA-4 antibody. nih.gov This combination resulted in a robust immune response specific to the tumor-associated antigens. nih.gov Similarly, other powerful adjuvants are being tested. A clinical study on the MAGE-A3.A1 peptide utilized CpG 7909, a Toll-like receptor 9 (TLR9) agonist, as the adjuvant to stimulate a detectable immune response. clinicaltrials.gov These studies, while often focused on the closely related MAGE-A3, provide a strong rationale for combining MAGE-A1 (95-107) peptide-based strategies with checkpoint inhibitors and other potent immune activators to achieve synergistic anti-tumor effects.
Advanced Methodologies for Characterizing Mage A1 95 107 Antigenicity and Immunogenicity
Peptide Synthesis and Characterization for Research Applications
The generation of high-quality MAGE-A1 (95-107) peptides is a prerequisite for accurate and reproducible research. This involves precise chemical synthesis followed by rigorous analytical characterization to ensure the identity and purity of the peptide.
Solid-Phase Peptide Synthesis Techniques for MAGE-A1 (95-107)
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing the MAGE-A1 (95-107) peptide for research purposes. peptide.comejbiotechnology.infod-nb.info This method involves anchoring the C-terminal amino acid of the peptide sequence to an insoluble resin support. peptide.com Subsequent amino acids are then sequentially added in a stepwise fashion. A key advantage of SPPS is the ability to use reagents in large excess to drive the coupling reactions to completion, facilitating the synthesis of even complex and long peptides. peptide.com
The most prevalent SPPS strategy utilizes the Fmoc/t-Bu protecting group scheme. d-nb.info In this approach, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to allow for the coupling of the next amino acid. ejbiotechnology.info The side chains of reactive amino acids are protected by acid-labile tert-butyl (t-Bu) based groups, which remain intact throughout the synthesis cycles and are removed during the final cleavage step.
Automated peptide synthesizers have significantly streamlined the SPPS process, enabling the efficient and reliable production of peptides like MAGE-A1 (95-107). d-nb.info These instruments automate the repetitive cycles of deprotection, washing, and coupling, reducing manual labor and improving consistency. d-nb.info Recent advancements, such as microwave-assisted SPPS, have further accelerated synthesis times. d-nb.info
A notable development in SPPS is the implementation of processes that eliminate the solvent-intensive washing steps after each amino acid addition. cem.de This is achieved by using a volatile base for Fmoc deprotection that can be removed by evaporation at elevated temperatures, coupled with a directed headspace gas flushing to prevent condensation. cem.de This "washless" approach dramatically reduces solvent waste and synthesis time without compromising peptide quality. cem.de
For the synthesis of the MAGE-A1 (95-107) peptide, a typical protocol would involve the use of an automated synthesizer with Fmoc-amino acids. ejbiotechnology.info Coupling reagents such as HBTU/OxymaPure or HCTU/OxymaPure are employed to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond. ejbiotechnology.info Following the completion of the synthesis, the peptide is cleaved from the resin support and the side-chain protecting groups are removed, often using a strong acid cocktail such as trifluoroacetic acid (TFA). peptide.com
Analytical Characterization of Synthetic MAGE-A1 (95-107) Purity and Identity
Following synthesis and cleavage, the crude MAGE-A1 (95-107) peptide undergoes purification, most commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com This technique separates the target peptide from impurities based on its hydrophobicity.
To confirm the purity and identity of the synthesized MAGE-A1 (95-107) peptide, a combination of analytical techniques is employed. Analytical RP-HPLC is used to assess the purity of the final product, with the goal of achieving a purity level greater than 95% for immunological studies. sb-peptide.com Mass spectrometry is a critical tool for verifying the identity of the peptide by confirming its molecular weight. sb-peptide.com This ensures that the correct amino acid sequence has been synthesized.
Immunological Assays for MAGE-A1 (95-107)-Specific T-Cell Responses
A variety of immunological assays are available to characterize the T-cell responses elicited by the MAGE-A1 (95-107) peptide. These assays provide quantitative and qualitative data on the frequency, function, and lytic capacity of MAGE-A1-specific T cells.
ELISpot and Intracellular Cytokine Staining (ICS) for Cytokine Production (e.g., IFN-γ)
The Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) are two widely used methods for quantifying the frequency of cytokine-producing T cells in response to MAGE-A1 (95-107) stimulation. nih.govnih.govresearchgate.net
The ELISpot assay is a highly sensitive technique that detects cytokine secretion at the single-cell level. nih.govnih.govresearchgate.net In this assay, peripheral blood mononuclear cells (PBMCs) or isolated T cells are stimulated with the MAGE-A1 (95-107) peptide in wells coated with a capture antibody specific for a particular cytokine, most commonly interferon-gamma (IFN-γ). nih.govamegroups.org If a T cell is activated by the peptide, it will secrete IFN-γ, which is then captured by the antibody on the plate. A second, detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colored spot at the site of cytokine secretion. Each spot represents a single cytokine-producing cell, allowing for the enumeration of antigen-specific T cells. nih.gov
Intracellular Cytokine Staining (ICS) coupled with flow cytometry offers a multiparametric approach to analyze T-cell responses. nih.govresearchgate.net This technique allows for the simultaneous identification of the phenotype of the responding T cells (e.g., CD4+ or CD8+) and the cytokines they produce. nih.govnih.govresearchgate.net Following stimulation with the MAGE-A1 (95-107) peptide, T cells are treated with a protein transport inhibitor to cause cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (like CD3, CD4, and CD8) and intracellular cytokines (like IFN-γ and TNF-α). nih.govresearchgate.net Flow cytometry is then used to quantify the percentage of T cells that are producing specific cytokines in response to the peptide. researchgate.net
| Assay | Principle | Advantages | Disadvantages | Commonly Measured Cytokine |
| ELISpot | Captures secreted cytokines on a membrane, forming spots that represent individual cytokine-producing cells. nih.govnih.gov | High sensitivity, allows for quantification of low-frequency responses. nih.gov | Does not identify the phenotype of the cytokine-producing cell. nih.govresearchgate.net | IFN-γ amegroups.org |
| ICS | Detects intracellular cytokine accumulation using fluorescent antibodies and flow cytometry. nih.govresearchgate.net | Allows for multiparametric analysis, identifying cell phenotype and multiple cytokines simultaneously. nih.govresearchgate.net | May have lower sensitivity for detecting very low-frequency responses compared to ELISpot. nih.gov | IFN-γ, TNF-α mdpi.com |
MHC Multimer (Tetramer/Dextramer) Staining for Direct T-Cell Detection and Enumeration
MHC multimers, such as tetramers and dextramers, are powerful tools for the direct visualization and quantification of antigen-specific T cells. miltenyibiotec.comnih.govmiltenyibiotec.com These reagents consist of multiple peptide-MHC (pMHC) complexes linked to a fluorescently labeled scaffold. miltenyibiotec.commiltenyibiotec.com The multivalent nature of these reagents significantly increases the avidity of their interaction with the T-cell receptor (TCR), allowing for stable binding to and detection of T cells with specificity for the MAGE-A1 (95-107) peptide presented by a specific HLA molecule. miltenyibiotec.comfrontiersin.org
The process involves incubating a sample of PBMCs or isolated T cells with a fluorescently labeled MHC multimer loaded with the MAGE-A1 (95-107) peptide. nih.gov The cells are then co-stained with antibodies against T-cell surface markers like CD3 and CD8. Flow cytometry is used to identify and enumerate the population of T cells that are positive for both the MHC multimer and the relevant T-cell markers. nih.gov This provides a direct measure of the frequency of MAGE-A1 (95-107)-specific T cells.
Reversible MHC multimers have been developed to allow for the isolation of "untouched" antigen-specific T cells for further functional studies, as the pMHC monomers can be dissociated from the multimeric scaffold. frontiersin.org
| MHC Multimer Type | Description | Key Features |
| Tetramers | Four pMHC complexes linked to a streptavidin-fluorochrome conjugate. miltenyibiotec.com | The pioneering technology for direct antigen-specific T-cell detection. nih.gov |
| Dextramers/MACS® MACSimers | Multiple pMHC complexes attached to a dextran (B179266) or other polymer backbone, often with multiple fluorochromes. miltenyibiotec.com | Higher avidity and brightness compared to tetramers, leading to improved staining and detection of rare T-cell populations. miltenyibiotec.com |
Cytotoxicity Assays (e.g., Chromium Release, Flow Cytometry-Based) to Assess CTL Lytic Activity
Cytotoxicity assays are essential for determining the functional ability of MAGE-A1 (95-107)-specific cytotoxic T lymphocytes (CTLs) to kill target cells that present the MAGE-A1 peptide.
The chromium-51 (⁵¹Cr) release assay has been a standard method for measuring CTL-mediated cytotoxicity. nih.gov In this assay, target cells expressing the appropriate HLA molecule are loaded with the MAGE-A1 (95-107) peptide and labeled with radioactive ⁵¹Cr. These target cells are then co-cultured with CTLs. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity released is proportional to the level of cell lysis.
More recently, flow cytometry-based cytotoxicity assays have become increasingly popular as they avoid the use of radioactive materials and can provide more detailed information. One common approach involves labeling target cells with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), at a high concentration, and a control cell population with a low concentration of the same dye. The target cells are pulsed with the MAGE-A1 (95-107) peptide, while the control cells are not. The two cell populations are mixed and co-cultured with the CTLs. After incubation, a viability dye is added, and flow cytometry is used to distinguish between the live and dead target and control cells. The percentage of specific lysis is calculated based on the differential survival of the peptide-pulsed target cells compared to the control cells. Another method uses the detection of surface markers of degranulation, such as CD107a, on the CTLs themselves as an indicator of their cytotoxic activity in response to target cell recognition. nih.gov
| Assay | Principle | Measurement |
| Chromium (⁵¹Cr) Release Assay | Measures the release of radioactive ⁵¹Cr from lysed target cells. nih.gov | Radioactivity in the supernatant, proportional to cell lysis. |
| Flow Cytometry-Based Assays | Uses fluorescent dyes to differentiate between live and dead target and control cells, or detects degranulation markers on CTLs. nih.gov | Percentage of lysed target cells or percentage of CTLs expressing degranulation markers. |
Proliferation Assays (e.g., CFSE Dilution) for T-Cell Expansion Studies
To assess the ability of MAGE-A1 (95-107) to induce a T-cell response, proliferation assays are essential. One widely used method is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay. In this assay, T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division. As T-cells specific to the MAGE-A1 peptide proliferate in response to antigen presentation, the CFSE fluorescence intensity per cell decreases. This reduction in fluorescence can be measured by flow cytometry, providing a quantitative measure of T-cell expansion.
Research has shown that co-culturing T-cells with dendritic cells pulsed with MAGE-A1 derived epitopes can lead to the expansion of antigen-specific T-cells. tscan.com Furthermore, studies have demonstrated that T-cells engineered to express MAGE-A1 specific T-cell receptors (TCRs) exhibit proliferative responses when stimulated with the target peptide. nih.gov These proliferation assays are critical for confirming that the MAGE-A1 (95-107) peptide can effectively stimulate the expansion of a T-cell population capable of mounting an anti-tumor response.
Bioinformatics and Computational Approaches
Bioinformatics and computational tools play a pivotal role in predicting and understanding the interaction between the MAGE-A1 (95-107) peptide, MHC molecules, and T-cell receptors.
In silico algorithms are used to predict the binding affinity of MAGE-A1 (95-107) and its variants to different MHC class I alleles. biorxiv.orgnih.gov These prediction tools are based on machine learning models trained on large datasets of experimentally determined peptide-MHC binding affinities. biorxiv.org By analyzing the amino acid sequence of the peptide, these algorithms can estimate its likelihood of being presented by a specific MHC molecule, a crucial first step in T-cell recognition. nih.gov
For example, the "Predict-Calibrate-Detect" approach combines epitope prediction with mass spectrometry to identify peptides presented by MHC molecules on tumor cells. nih.gov Such methods have successfully identified MAGE-A1 epitopes presented by HLA-A*02:01. nih.gov However, it is important to note that while these prediction tools are valuable for initial screening, experimental validation is necessary as a significant portion of validated T-cell epitopes show weak predicted binding. nih.gov
| Prediction Tool Type | Principle | Application to MAGE-A1 (95-107) |
| Sequence-based algorithms | Utilize position-specific scoring matrices (PSSMs) or artificial neural networks to predict binding based on peptide sequence. | Screening of MAGE-A1 peptide variants for potential high-affinity binders to various HLA alleles. |
| Structure-based algorithms | Employ molecular docking and scoring functions to model the peptide-MHC interaction and predict binding energy. | Detailed analysis of the binding mode of MAGE-A1 (95-107) to specific HLA molecules. |
| Immunogenicity predictors | Integrate MHC binding prediction with other factors like proteasomal cleavage and TAP transport efficiency to estimate the likelihood of a peptide to elicit an immune response. | Prioritizing MAGE-A1 (95-107) variants for experimental testing based on their predicted immunogenic potential. |
The T-cell receptor (TCR) repertoire represents the vast diversity of TCRs within an individual, capable of recognizing a wide array of antigens. nih.gov High-throughput sequencing of the TCRβ chain, particularly the hypervariable CDR3 region, allows for the characterization of the diversity and clonality of the T-cell response to MAGE-A1 (95-107). oncotarget.comfrontiersin.org
Analysis of the TCR repertoire in cancer patients has shown that a more diverse repertoire can be associated with better prognosis, while a restricted, or clonal, repertoire in tumors can indicate a specific anti-tumor response. nih.govoncotarget.com By analyzing the TCRs of T-cells that respond to MAGE-A1 (95-107), researchers can identify specific TCR sequences that recognize this antigen. This information is invaluable for the development of TCR-engineered T-cell therapies. tscan.com For instance, studies have identified numerous TCRs specific for MAGE-A1 epitopes presented on different HLA alleles. tscan.comnih.gov
| TCR Repertoire Metric | Description | Relevance to MAGE-A1 (95-107) |
| Richness | The number of unique TCR clonotypes in a sample. nih.gov | A high richness in the peripheral blood may indicate a broad potential to respond to various antigens, including MAGE-A1. |
| Evenness | The relative abundance of different TCR clonotypes. nih.gov | A low evenness (high clonality) in tumor-infiltrating lymphocytes may suggest a dominant T-cell response against MAGE-A1. |
| Diversity | A combined measure of richness and evenness. nih.gov | Changes in TCR diversity following vaccination or immunotherapy with MAGE-A1 (95-107) can indicate the induction of a specific immune response. |
Molecular dynamics (MD) simulations provide a computational microscope to visualize and understand the dynamic interactions between the MAGE-A1 (95-107) peptide, the presenting MHC molecule, and the recognizing TCR at an atomic level. blopig.com These simulations can reveal key insights into the stability of the peptide-MHC complex and the specific molecular interactions that govern TCR binding and T-cell activation. blopig.com
By simulating the movements of atoms over time, MD can help to identify critical amino acid residues involved in the interaction and predict how mutations in the peptide or TCR might affect binding affinity and specificity. blopig.com While a single comparison between two simulations can be anecdotal, large-scale MD studies comparing multiple peptide variants can provide statistically significant insights into the features that determine immunogenicity. blopig.com
In Vitro and In Vivo Model Systems
To validate the findings from computational and in vitro assays, robust model systems are indispensable.
Primary human T-cells, isolated from peripheral blood mononuclear cells (PBMCs), are crucial for studying the natural T-cell response to MAGE-A1 (95-107). mdpi.comgoogle.com These cells can be stimulated in vitro with the MAGE-A1 peptide to expand antigen-specific T-cells and assess their functionality, such as cytokine production and cytotoxicity. tscan.commdpi.com The process often involves co-culturing T-cells with autologous dendritic cells that have been loaded with the MAGE-A1 peptide. tscan.com
Immortalized T-cell lines, such as Jurkat cells, can be genetically engineered to express a specific TCR that recognizes the MAGE-A1 (95-107) peptide. These cell lines provide a consistent and reproducible system for studying TCR signaling pathways and for screening the effects of modifications to the peptide or TCR. nih.gov Furthermore, human T-cells can be transduced with MAGE-A1-specific TCRs and their anti-tumor activity can be evaluated against cancer cell lines that endogenously express MAGE-A1. t-knife.comnih.gov
| Model System | Advantages | Disadvantages | Application in MAGE-A1 (95-107) Research |
| Primary Human T-Cell Cultures | Reflect the physiological diversity and function of the human immune system. mdpi.com | Limited lifespan, donor-to-donor variability. | Assessing the natural immunogenicity of MAGE-A1 (95-107) and isolating naturally occurring specific TCRs. tscan.com |
| Immortalized T-Cell Lines | Unlimited proliferation, genetic tractability, and experimental consistency. nih.gov | May not fully recapitulate the complexity of primary T-cell responses. | Investigating the signaling cascades initiated by TCR engagement with the MAGE-A1 (95-107)-MHC complex. |
| TCR-Transduced Primary T-Cells | Combines the physiological relevance of primary cells with the specificity of a known TCR. t-knife.comnih.gov | Potential for TCR mispairing with endogenous chains. | Evaluating the efficacy and safety of engineered T-cells targeting MAGE-A1 (95-107) in preclinical models. t-knife.comnih.gov |
Genetically Engineered Cell Lines Expressing MAGE-A1 and Specific HLA Alleles
To study the recognition of the MAGE-A1 (95-107) peptide by T-cells in a controlled in vitro setting, researchers utilize genetically engineered cell lines. These cells are modified to express both the MAGE-A1 antigen and specific HLA alleles, thereby recreating the fundamental components needed for T-cell activation. This approach allows for precise characterization of T-cell receptor (TCR) specificity and functional avidity.
A common strategy involves using cell lines that are deficient in their own antigen processing machinery, such as T2 cells. These cells can be "pulsed" or loaded with a specific peptide like MAGE-A1 (95-107), ensuring that they exclusively present this epitope on their surface HLA molecules. This method is invaluable for confirming the specific recognition of the peptide by engineered T-cells and measuring the sensitivity of this interaction. t-knife.com
Alternatively, tumor cell lines like HeLa cells can be transiently transfected with plasmids that drive the expression of the full-length MAGE-A1 gene. nih.gov These cells, which also express a specific HLA allele such as HLA-A0201, can then process the MAGE-A1 protein endogenously and present its derived epitopes, including MAGE-A1 (95-107). nih.gov This system more closely mimics the natural processing and presentation of the antigen in cancer cells. The recognition of these transfected cells by cytotoxic T-lymphocytes (CTLs) confirms that the epitope is naturally processed and presented, a critical step in validating it as a therapeutic target. nih.gov Furthermore, some cancer cell lines, such as the U266 multiple myeloma line, endogenously express both MAGE-A1 and relevant HLA alleles (eg, HLA-A02:01), serving as clinically relevant models to test the efficacy of TCR-T cell-mediated killing. bmj.com
| Cell Line | Key Characteristics | Application in MAGE-A1 (95-107) Research | References |
| T2 Cells | TAP-deficient; do not present endogenous peptides effectively. Express HLA-A2. | Used as target cells by loading with exogenous MAGE-A1 peptides to assess the specificity and sensitivity of TCR-transduced T-cells. | t-knife.com |
| HeLa Cells | Human cervical cancer cell line. | Co-transfected with MAGE-A1 and specific HLA-A0201 plasmids to verify endogenous processing and presentation of the MAGE-A1 epitope and its recognition by CTLs. | nih.gov |
| U266 Cells | Human multiple myeloma cell line. | Endogenously express MAGE-A1 and HLA-A02:01, serving as a "natural" cancer model to evaluate the in vivo efficacy of MAGE-A1-targeted TCR-T cell therapy. | bmj.com |
| Various Cancer Cell Lines | Tumor cell lines with varying endogenous levels of MAGE-A1 and HLA-A2. | Used to compare the killing potential of MAGE-A1 specific TCRs against targets with different antigen densities. | t-knife.com |
Syngeneic Tumor Models for Evaluation of MAGE-A1 (95-107)-Targeted Immune Responses
While transgenic models are excellent for studying specific aspects of the human immune response, syngeneic tumor models provide the critical context of a complete and competent immune system. taconic.com In this setup, a murine tumor cell line is implanted into a mouse of the same inbred genetic background. taconic.com Because the tumor and the host are immunologically matched, the model allows for the study of therapeutic interventions in the presence of a fully functional host immune system, which is crucial for evaluating modern immunotherapies like TCR-T cells. nih.govnih.gov
To adapt this system for a human antigen like MAGE-A1, the murine tumor cells are genetically modified to express both the human MAGE-A1 protein and the corresponding human HLA restricting allele (e.g., HLA-A2). t-knife.com These engineered tumor cells are then implanted into an appropriate host mouse, such as the TNA2 strain, which may also be transgenic for the human HLA molecule to ensure proper T-cell education. t-knife.comresearchgate.net
This advanced model allows researchers to conduct robust in vivo efficacy studies. For example, mice bearing established MAGE-A1/HLA-A2-expressing tumors can be treated with T-cells engineered to express a MAGE-A1-specific TCR. t-knife.com Investigators can then monitor key outcomes such as tumor growth inhibition, complete tumor regression, and the persistence and expansion of the therapeutic T-cells in the peripheral blood. t-knife.com These models are essential for comparing the in vivo functionality of different TCR candidates and for understanding the complex interplay between the engineered T-cells, the tumor microenvironment, and the broader host immune response. t-knife.comnih.gov
| Syngeneic Model Component | Description | Purpose in MAGE-A1 (95-107) Research | References |
| Host Mouse | TNA2 mice (immunocompetent) | Provides a fully functional immune system to evaluate the therapeutic immune response. | t-knife.comresearchgate.net |
| Tumor Cell Line | Murine fibrosarcoma cells (e.g., MC703) | A cell line that is syngeneic to the host mouse, preventing rejection and allowing tumor establishment. | t-knife.com |
| Genetic Modification | Tumor cells are transduced with vectors to express human MAGE-A1 and human HLA-A2. | Creates a tumor that presents the human target antigen in the context of the correct human HLA molecule, making it recognizable by the therapeutic T-cells. | t-knife.comresearchgate.net |
| Therapeutic Agent | Syngeneic mouse T-cells transduced with a human TCR specific for a MAGE-A1 epitope. | The therapy being evaluated for its ability to recognize and destroy the MAGE-A1-expressing tumor in vivo. | t-knife.com |
| Evaluation Metrics | Tumor size, tumor relapse rates, and persistence of TCR-T cells in peripheral blood. | To quantify the anti-tumor activity and in vivo functionality of the MAGE-A1-targeted T-cell therapy. | t-knife.com |
Conceptual Frameworks and Future Research Directions in Mage A1 95 107 Research
Theoretical Models of Tumor Antigen Immunogenicity and Immune Escape.researchgate.net
The immune system's ability to recognize and eliminate tumor cells is a complex process governed by various theoretical models. These frameworks help in understanding the immunogenicity of tumor antigens like MAGE-A1 (95-107) and the mechanisms by which tumors evade immune destruction.
Antigenicity Thresholds and MAGE-A1 (95-107) Presentation Levels for T-Cell Activation.nih.gov
For a T-cell to become activated and mount an anti-tumor response, a minimum threshold of antigen presentation is required. This concept, known as the antigenicity threshold, is critical in the context of the MAGE-A1 (95-107) peptide. The density of the MAGE-A1 (95-107) peptide presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells must be sufficient to be recognized by specific cytotoxic T lymphocytes (CTLs). nih.gov
Several factors influence whether this threshold is met:
Proteasomal Processing: The efficiency with which the MAGE-A1 protein is degraded by the proteasome into smaller peptides, including the (95-107) fragment, is crucial. nih.gov The immunoproteasome, often induced by inflammatory cytokines like IFN-γ, can have different cleavage specificities compared to the standard proteasome, potentially altering the generation of this specific epitope. nih.gov
Peptide Transport: The transporter associated with antigen processing (TAP) plays a vital role in moving the generated peptides from the cytoplasm into the endoplasmic reticulum for loading onto MHC class I molecules. nih.gov
MHC Class I Affinity: The binding affinity of the MAGE-A1 (95-107) peptide to the specific HLA allele of the patient is a key factor. High-affinity interactions lead to more stable peptide-MHC complexes on the cell surface, increasing the chances of T-cell recognition.
Studies have shown that even with MAGE-A1 expression, the level of peptide presentation can be heterogeneous, leading to variable T-cell responses. frontiersin.org For instance, half-maximal lysis of target cells by anti-MAGE-A1 CTL clones has been observed at peptide concentrations ranging from 10-100 nM, highlighting the sensitivity of T-cells to antigen density. nih.gov
Clonal Selection and Immune Editing of MAGE-A1 Expressing Tumor Cells.pnas.org
The theory of clonal selection posits that lymphocytes (both B and T cells) with receptors specific for a particular antigen are selected for activation and proliferation upon encountering that antigen. wikipedia.orgkhanacademy.org In the context of cancer, this means that T-cells capable of recognizing MAGE-A1 (95-107) will be activated and expand to attack tumor cells expressing this antigen. ouhsc.edu
However, the immune system can also exert a selective pressure on the tumor, a process known as immune editing. This process has three main phases:
Elimination: The immune system successfully recognizes and destroys the majority of MAGE-A1-positive tumor cells.
Equilibrium: A state of balance is reached where the immune system controls tumor growth but does not completely eradicate it. During this phase, tumor cell variants with reduced immunogenicity may emerge.
Escape: The tumor evolves mechanisms to evade immune recognition and destruction. In the case of MAGE-A1, this can occur through several mechanisms:
Antigen Loss: Tumor cells may downregulate or completely lose the expression of the MAGE-A1 gene, making them invisible to MAGE-A1-specific T-cells. researchgate.net
MHC Downregulation: Tumor cells can reduce the expression of MHC class I molecules on their surface, preventing the presentation of the MAGE-A1 (95-107) peptide even if it is being produced intracellularly.
Defects in Antigen Processing Machinery: Mutations or downregulation of components of the antigen processing pathway, such as the proteasome or TAP, can impair the generation and transport of the MAGE-A1 peptide. nih.gov
This constant interplay between the immune system and the tumor leads to the selection of tumor cell clones that are less immunogenic and more resistant to immune attack.
Immunological Homeostasis and Maintenance of Anti-MAGE-A1 (95-107) Memory Responses.nih.gov
Following a successful anti-tumor immune response, a population of long-lived memory T-cells specific for MAGE-A1 (95-107) is established. nih.gov The maintenance of this memory T-cell pool is crucial for long-term protection against tumor recurrence. Immunological homeostasis refers to the mechanisms that regulate the number and function of these memory T-cells. nih.govnih.gov
Key aspects of maintaining anti-MAGE-A1 (95-107) memory include:
Homeostatic Proliferation: Memory T-cells undergo slow, steady proliferation to maintain their numbers over time. This process is driven by cytokines such as IL-7 and IL-15. nih.govfrontiersin.org
Survival Niches: Certain tissues, like the bone marrow, can provide survival niches where memory T-cells can persist for extended periods. nih.gov
Competition: Memory T-cells specific for different antigens compete for the same homeostatic resources, such as cytokines. frontiersin.org This means that subsequent immune responses to other pathogens could potentially impact the size and function of the anti-MAGE-A1 memory T-cell pool. frontiersin.org
The durability of the anti-MAGE-A1 (95-107) memory response is a critical factor for the long-term success of immunotherapies targeting this antigen. Understanding the principles of immunological homeostasis is essential for developing strategies to boost and sustain these memory responses.
Unanswered Questions and Research Gaps.pnas.orgfrontiersin.org
Despite significant progress in understanding the immunology of MAGE-A1 (95-107), several key questions and research gaps remain. Addressing these will be crucial for improving the efficacy of MAGE-A1-targeted cancer immunotherapies.
Factors Influencing MAGE-A1 (95-107) Antigen Processing Efficiency in Diverse Tumor Types.nih.gov
While MAGE-A1 is expressed in a variety of tumors, including melanoma, lung cancer, and bladder cancer, the efficiency of processing the full-length protein into the specific (95-107) epitope can vary significantly between different cancer types. nih.govfrontiersin.org
Key Research Questions:
What are the specific proteasomal cleavage patterns of the MAGE-A1 protein in different tumor histologies?
How do the expression and activity levels of the standard proteasome versus the immunoproteasome differ across various tumor types, and how does this impact the generation of the MAGE-A1 (95-107) peptide? nih.gov
Are there tumor-type specific differences in the efficiency of TAP-mediated transport of the MAGE-A1 (95-107) peptide? nih.gov
Table of MAGE-A1 Expression in Different Cancers:
| Tumor Type | MAGE-A1 Expression Frequency |
| Esophageal Carcinoma | 53% nih.gov |
| Non-Small Cell Lung Carcinoma | 49% nih.gov |
| Metastatic Melanoma | 46% nih.gov |
| Infiltrating Bladder Carcinoma | 32% nih.gov |
| Head and Neck Tumors | 31% nih.gov |
| Hepatocellular Carcinoma | 59% tmc.edu |
| Multiple Myeloma | Associated with poor prognosis nih.gov |
This table is interactive. Click on the headers to sort the data.
Role of the Tumor Microenvironment in Modulating MAGE-A1 (95-107)-Specific T-Cell Responses.pnas.org
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and secreted factors that can profoundly influence the effectiveness of anti-tumor immunity. nih.govfrontiersin.org The TME can either support or suppress T-cell responses against MAGE-A1 (95-107).
Key Research Questions:
How do different components of the TME, such as cancer-associated fibroblasts (CAFs), myeloid-derived suppressor cells (MDSCs), and regulatory T-cells (Tregs), specifically impact the function of MAGE-A1 (95-107)-specific T-cells? nih.govmdpi.com
What is the role of immunosuppressive cytokines, such as TGF-β and IL-10, within the TME in inhibiting the activation and effector function of MAGE-A1-specific CTLs? nih.govmdpi.com
How does the expression of immune checkpoint molecules, such as PD-L1 on tumor cells and PD-1 on T-cells, lead to the exhaustion of MAGE-A1 (95-107)-specific T-cells within the TME? frontiersin.org
Can therapies that modify the TME, such as radiation therapy or agents that deplete suppressive immune cells, enhance the efficacy of MAGE-A1-targeted immunotherapies? frontiersin.orgmdpi.com
Table of Immunosuppressive Factors in the Tumor Microenvironment:
| Factor | Source | Mechanism of Suppression |
| TGF-β | Cancer-associated fibroblasts (CAFs), regulatory T-cells | Inhibits T-cell proliferation and cytokine production. nih.gov |
| IL-10 | Regulatory T-cells, some tumor cells | Suppresses the function of antigen-presenting cells and T-cells. mdpi.com |
| PD-L1 | Tumor cells, immune cells | Binds to PD-1 on T-cells, leading to T-cell exhaustion. frontiersin.org |
| Cancer-Associated Fibroblasts (CAFs) | Stromal compartment | Secrete immunosuppressive factors, create a physical barrier to T-cell infiltration. nih.gov |
| Myeloid-Derived Suppressor Cells (MDSCs) | Myeloid lineage | Suppress T-cell responses through various mechanisms, including nutrient depletion and production of reactive oxygen species. mdpi.com |
| Regulatory T-cells (Tregs) | T-cell lineage | Suppress the activation and proliferation of effector T-cells. nih.gov |
This table is interactive. Click on the headers to sort the data.
Identification of Novel MAGE-A1 (95-107) Presentation Variants or Post-Translational Modifications Affecting Epitope Presentation
The presentation of the MAGE-A1 (95-107) epitope to the immune system is a complex process that can be influenced by several factors, including variations in the antigen processing and presentation machinery and post-translational modifications (PTMs) of the MAGE-A1 protein. bmj.com These modifications can significantly alter how the epitope is generated, its stability, and its interaction with Major Histocompatibility Complex (MHC) class I molecules, thereby affecting its recognition by T cells. nih.govnih.gov
Presentation Variants:
The generation of the MAGE-A1 (95-107) peptide, like other tumor antigens, relies on proteasomal degradation of the parent MAGE-A1 protein. bmj.com Variations in the expression or activity of proteasome subunits can lead to altered cleavage patterns, potentially impacting the yield of the specific (95-107) epitope. Furthermore, the transport of the generated peptides into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP) is a critical step. Polymorphisms or downregulation of TAP can influence the repertoire of peptides available for MHC class I loading, which could indirectly affect the presentation of MAGE-A1 (95-107).
Post-Translational Modifications (PTMs):
PTMs are crucial for regulating protein function and can create novel epitopes or alter existing ones. nih.gov While the direct impact of PTMs on the MAGE-A1 (95-107) epitope itself is an area of ongoing investigation, several types of PTMs are known to influence antigen presentation in general. nih.govnih.gov These can occur within the epitope sequence or in flanking regions, affecting proteolytic processing and MHC binding. nih.gov
Phosphorylation: This common PTM can alter protein conformation and interactions. If phosphorylation occurs within or near the MAGE-A1 (95-107) sequence, it could influence its processing by the proteasome or its binding affinity to the MHC groove. nih.gov
Glycosylation: While typically associated with secreted and membrane proteins, aberrant glycosylation can occur in cancer. Glycosylation of MAGE-A1 could potentially interfere with proteasomal processing or MHC binding if the modification is located within or near the epitope. nih.gov
Citrullination: This modification of arginine residues can significantly alter the charge and structure of a peptide, potentially creating a neo-epitope that can be recognized by the immune system. nih.gov
The dysregulation of enzymes responsible for PTMs in cancer cells can lead to a different landscape of modified peptides being presented on the cell surface compared to healthy cells. nih.gov This creates opportunities for the immune system to recognize these modified self-peptides as foreign. biorxiv.org Identifying specific PTMs within or flanking the MAGE-A1 (95-107) epitope that are present on tumor cells but absent on normal tissues could provide highly specific targets for immunotherapy.
Table 1: Potential Impact of PTMs on MAGE-A1 (95-107) Presentation
| Modification | Potential Effect on Epitope Presentation | Reference |
|---|---|---|
| Phosphorylation | Could alter proteasomal cleavage or MHC binding affinity. | nih.gov |
| Ubiquitination | Modulates proteasomal degradation and the overall supply of peptides. | nih.gov |
| Glycosylation | May hinder proteasomal processing or MHC binding. | nih.gov |
| Citrullination | Can create a neo-epitope by altering peptide charge and structure. | nih.gov |
Emerging Research Avenues and Technologies
The study of MAGE-A1 (95-107) is benefiting from rapid advancements in research technologies that allow for a more detailed and comprehensive understanding of its biology and its role in cancer immunity.
Single-Cell Transcriptomics and Proteomics for Dissecting MAGE-A1 (95-107) Biology at the Cellular Level
Single-cell technologies are revolutionizing cancer research by enabling the analysis of individual cells within a tumor, providing unprecedented insight into tumor heterogeneity.
Single-Cell Transcriptomics (scRNA-seq):
scRNA-seq allows for the quantification of gene expression at the single-cell level. mdpi.com This is particularly valuable for studying MAGE-A1, as its expression can be heterogeneous within a tumor. researchgate.netnih.gov By applying scRNA-seq to tumor samples, researchers can:
Identify the specific subpopulations of cancer cells that express MAGE-A1.
Correlate MAGE-A1 expression with the expression of other genes involved in antigen processing and presentation, immune checkpoint molecules, and pathways associated with tumorigenesis. mdpi.com
Understand the transcriptional regulation of MAGE-A1 in individual cells. nih.gov
Single-Cell Proteomics:
While transcript levels can be informative, protein levels provide a more direct measure of the functional molecules within a cell. biorxiv.org Recent advances in mass spectrometry-based single-cell proteomics (SCP) are making it possible to quantify thousands of proteins in a single cell. ku.dkdtu.dk Applying SCP to the study of MAGE-A1 (95-107) can:
Directly measure the abundance of the MAGE-A1 protein in individual tumor cells.
Potentially detect the MAGE-A1 (95-107) peptide itself, providing direct evidence of its presence.
Analyze the expression of proteins involved in the antigen presentation pathway, such as proteasome subunits and TAP, at the single-cell level. biorxiv.org
Identify post-translationally modified forms of MAGE-A1 within single cells without the need for enrichment. biorxiv.org
Table 2: Applications of Single-Cell Technologies in MAGE-A1 (95-107) Research
| Technology | Application | Potential Insights | Reference |
|---|---|---|---|
| scRNA-seq | Quantify MAGE-A1 mRNA in individual cells. | Identify MAGE-A1-expressing tumor cell subsets and co-expression patterns. | mdpi.com |
| Single-Cell Proteomics | Quantify MAGE-A1 protein and other proteins in single cells. | Directly measure MAGE-A1 protein levels and analyze the antigen presentation machinery. | biorxiv.orgku.dkdtu.dk |
Advanced CRISPR/Cas9-Based Approaches for Studying MAGE-A1 (95-107) Antigen Processing and Presentation Pathways
The CRISPR/Cas9 gene-editing tool offers a powerful way to precisely manipulate the genome and study the function of specific genes. nih.govnih.gov This technology is being applied to understand the intricate pathways involved in MAGE-A1 (95-107) presentation.
By using CRISPR/Cas9 to systematically knock out genes involved in the antigen presentation pathway, researchers can pinpoint the essential components required for the processing and presentation of the MAGE-A1 (95-107) epitope. For example, knocking out specific proteasome subunits or TAP components can reveal their importance in generating and transporting this particular peptide.
Furthermore, CRISPR/Cas9 can be used to introduce specific mutations or PTM sites into the MAGE-A1 gene to study their impact on epitope presentation. This allows for a controlled investigation of how these modifications affect recognition by T cells. A recent study demonstrated the use of CRISPR/Cas9 to replace the endogenous T-cell receptor (TCR) with a cancer-specific TCR targeting MAGE-A1, highlighting the technology's potential for developing enhanced T-cell therapies. fourwaves.com
Table 3: CRISPR/Cas9 Applications in MAGE-A1 (95-107) Research
| CRISPR/Cas9 Application | Research Goal | Reference |
|---|---|---|
| Gene Knockout Screens | Identify essential genes for MAGE-A1 (95-107) presentation. | nih.govnih.gov |
| Gene Editing | Introduce mutations or PTM sites into the MAGE-A1 gene. | fourwaves.com |
| TCR Replacement | Engineer T cells with high-avidity TCRs for MAGE-A1. | fourwaves.comcrisprmedicinenews.com |
High-Throughput Screening for Modulators of MAGE-A1 Expression or Antigen Presentation
Identifying small molecules or other agents that can enhance the expression of MAGE-A1 or improve its presentation on tumor cells is a key strategy for improving the efficacy of MAGE-A1-targeted immunotherapies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify such modulators.
HTS for MAGE-A1 Expression:
HTS assays can be designed to identify compounds that upregulate the expression of the MAGE-A1 gene. This could involve using a reporter gene system where the expression of a reporter protein is driven by the MAGE-A1 promoter. For instance, inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) have been shown to increase MAGE-A1 expression, suggesting that epigenetic modifiers are a promising class of compounds to investigate. nih.gov
HTS for Antigen Presentation:
More complex HTS assays can be developed to screen for compounds that enhance the presentation of the MAGE-A1 (95-107) epitope on the cell surface. This could involve using reporter T cells that are activated upon recognizing the MAGE-A1 (95-107)-MHC complex. A novel integrated antigen-TCR screening platform based on droplet microfluidics has been developed for high-throughput screening of peptide-MHC-to-TCR interactions, which could be adapted for this purpose. nih.gov Additionally, phage display technology can be used for the high-throughput selection of molecules, such as Fab fragments, that bind to specific peptide/MHC complexes. psu.eduresearchgate.net
Table 4: High-Throughput Screening Strategies for MAGE-A1 Modulation
| Screening Target | Approach | Example Technologies | Reference |
|---|---|---|---|
| MAGE-A1 Expression | Reporter gene assays | Luciferase reporters, epigenetic modifier libraries | nih.gov |
| Antigen Presentation | T-cell activation assays, pMHC binding assays | Jurkat reporter T-cells, droplet microfluidics, phage display | nih.govpsu.eduresearchgate.net |
Q & A
Q. What ethical frameworks govern the use of CAGE1 (95-107) in clinical trials involving HLA-restricted therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
